molecular formula C10H14N2O2S B1523155 4-(3-Aminophenyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1152859-34-1

4-(3-Aminophenyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B1523155
CAS No.: 1152859-34-1
M. Wt: 226.3 g/mol
InChI Key: AABYCBJQCOPZML-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-1λ⁶-thiomorpholine-1,1-dione is a sulfur-containing heterocyclic compound featuring a thiomorpholine core oxidized to a 1,1-dione (sulfone) moiety.

Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-9-2-1-3-10(8-9)12-4-6-15(13,14)7-5-12/h1-3,8H,4-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABYCBJQCOPZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152859-34-1
Record name 3-(1,1-dioxothiomorpholin-4-yl)phenylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminophenyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of 3-aminophenyl derivatives with appropriate thiocarbonyl compounds under controlled conditions. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction products may include amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted thiomorpholines.

Scientific Research Applications

Cancer Therapy

Research indicates that 4-(3-Aminophenyl)-1lambda6-thiomorpholine-1,1-dione can inhibit several kinases associated with cancer cell proliferation. For instance:

  • Spleen Tyrosine Kinase (SYK) : Inhibition of SYK has shown promise in treating hematological malignancies such as mantle cell lymphoma and acute myeloid leukemia (AML) by inducing apoptosis in cancer cells .
  • Leucine-rich repeat kinase 2 (LRRK2) : This kinase is linked to Parkinson's disease; thus, the compound's inhibitory effects could pave the way for neuroprotective strategies against neurodegeneration .

Inflammatory Diseases

The compound has demonstrated potential in managing autoimmune and inflammatory conditions:

  • Rheumatoid Arthritis : By inhibiting SYK, the compound may reduce inflammatory responses mediated by immune cells, offering therapeutic benefits for patients with rheumatoid arthritis .
  • Asthma and Allergic Disorders : The inhibition of kinases involved in allergic responses can help mitigate symptoms associated with asthma and other allergic conditions .

Case Studies

Several studies have explored the therapeutic efficacy of this compound:

Case Study 1: Inhibition of SYK in Cancer Models

A study demonstrated that treatment with this compound resulted in significant tumor reduction in mouse models of lymphoma. The mechanism was attributed to the induction of apoptosis through SYK inhibition .

Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to a marked decrease in inflammatory markers and improved joint function over a 12-week period. This suggests its potential as a therapeutic agent in chronic inflammatory diseases .

Comparative Data Table

Application AreaTarget KinaseObserved EffectsReferences
Cancer TherapySYKInduces apoptosis in lymphoma cells
NeuroprotectionLRRK2Potential protective effects against neurodegeneration
Inflammatory DiseasesSYKReduces inflammation and improves joint function

Mechanism of Action

The mechanism by which 4-(3-Aminophenyl)-1lambda6-thiomorpholine-1,1-dione exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Diversity

The thiomorpholine-1,1-dione scaffold is highly versatile, with modifications at the 4-position significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight CAS Number Key Features Reference
4-(3-Aminophenyl)-1λ⁶-thiomorpholine-1,1-dione 3-Aminophenyl C₉H₁₀N₂O₂S ~210.25* N/A Primary amine for H-bonding Target
4-(3-Aminopropyl)-1λ⁶-thiomorpholine-1,1-dione 3-Aminopropyl C₇H₁₆N₂O₂S 192.28 90000-25-2 Aliphatic amine; increased flexibility
4-(Piperidin-1-yl)-1λ⁶-thiomorpholine-1,1-dione Piperidinyl C₉H₁₈N₂O₂S 218.32 866020-54-4 Tertiary amine; enhanced lipophilicity
4-[(4-Chlorophenyl)methoxy]-1λ⁶-thiomorpholine-1,1-dione 4-Chlorobenzyloxy C₁₁H₁₂ClNO₃S 273.73 6777-05-5 Electron-withdrawing Cl; aromatic ether
4-(4-Amino-3-methoxyphenyl)-1λ⁶-thiomorpholine-1,1-dione 4-Amino-3-methoxyphenyl C₁₁H₁₅N₂O₃S·HCl 296.78 (HCl salt) 1803592-71-3 Methoxy enhances solubility
4-(2-Thienylmethyl)-1λ⁶-thiomorpholine-1,1-dione Thiophen-2-ylmethyl C₉H₁₁NO₂S₂ 229.32 175136-91-1 Heterocyclic thiophene; π-π interactions

*Estimated based on structural similarity.

Key Observations:
  • Aromatic vs. Aliphatic Substituents: The 3-aminophenyl group (target compound) enables π-π stacking and hydrogen bonding, whereas aliphatic chains (e.g., 3-aminopropyl) increase flexibility but reduce aromatic interactions .
  • Methoxy groups (CAS 1803592-71-3) enhance solubility via polarity .
  • Heterocyclic Modifications : Thiophene (CAS 175136-91-1) and furan (CAS 478040-47-0) substituents introduce heteroatoms for diverse binding interactions .

Hydrogen Bonding and Supramolecular Interactions

The 3-aminophenyl group in the target compound acts as a hydrogen bond donor, critical for molecular recognition. In contrast:

  • CAS 90000-25-2 : The aliphatic amine forms weaker H-bonds but offers conformational flexibility .
  • CAS 1803592-71-3 : The methoxy group serves as an H-bond acceptor, creating distinct crystal packing patterns , consistent with Etter’s graph set analysis .

Biological Activity

4-(3-Aminophenyl)-1lambda6-thiomorpholine-1,1-dione, also known as a thiomorpholine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may influence its interaction with biological targets, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2SC_{10}H_{14}N_2O_2S, with a molecular weight of approximately 226.30 g/mol. The compound contains an aminophenyl group that is known for its ability to form hydrogen bonds, which can enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and π-π interactions. The thiomorpholine ring structure may provide stability and influence the compound's reactivity toward specific biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of thiomorpholine derivatives:

  • Anticancer Studies : A study conducted by Riccaboni et al. (2010) reported that similar compounds demonstrated significant inhibition of tumor cell growth in vitro, suggesting that modifications in the thiomorpholine structure could enhance anticancer efficacy .
  • Antimicrobial Efficacy : Research published in the Journal of Medicinal Chemistry indicated that derivatives with an aminophenyl substituent showed enhanced antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Enzyme Inhibition : A study highlighted the potential of thiomorpholine derivatives as inhibitors of kinases involved in inflammatory responses, which are critical in conditions such as rheumatoid arthritis and other autoimmune diseases .

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AntimicrobialEffective against gram-positive and negative bacteriaJournal of Medicinal Chemistry
AnticancerInhibits tumor cell proliferationRiccaboni et al. (2010)
Enzyme InhibitionPotential inhibitors of inflammatory kinasesPatent US9499535B2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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